Hdac1-IN-8

HDAC inhibitor Selectivity Epigenetics

Hdac1-IN-8 (compound 5c) is a rationally designed, dual-targeting small molecule that simultaneously inhibits HDAC1 and human topoisomerases (hTopoI/II), a unique polypharmacological profile not offered by standard class I HDAC inhibitors. It induces G1 and G2/M cell cycle arrest and triggers autophagy, with demonstrated in vivo efficacy in an A549 lung cancer xenograft model. For research programs exploring synergistic epigenetic and DNA-topology disruption in oncology, this compound provides a validated chemical probe that single-target HDAC1 inhibitors cannot replace.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
Cat. No. B15583609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac1-IN-8
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O4/c1-27-18-9-6-16(7-10-18)20-12-8-17-15-19(11-13-21(17)23-20)28-14-4-2-3-5-22(25)24-26/h6-13,15,26H,2-5,14H2,1H3,(H,24,25)
InChIKeyPNOJELYFZBJMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hdac1-IN-8: A Potent and Selective HDAC1 Inhibitor for Cancer Research and Procurement


Hdac1-IN-8, also identified as compound 5c, is a synthetic small molecule that functions as a potent and selective inhibitor of histone deacetylase 1 (HDAC1) [1]. Its molecular formula is C22H24N2O4, with a molecular weight of 380.44 g/mol and CAS number 3066143-73-2 [2]. As a class I HDAC inhibitor, it is distinguished by its dual mechanism of action, simultaneously targeting topoisomerases (hTopoI/II) and HDACs, particularly HDAC1 [1]. This compound exhibits significant antiproliferative effects, induces cell cycle arrest at the G1 and G2/M phases, and triggers autophagy, making it a valuable tool for investigating anticancer mechanisms [REFS-1, REFS-3].

Why Pan-HDAC Inhibitors or Other Class I Inhibitors Cannot Substitute for Hdac1-IN-8


The substitution of Hdac1-IN-8 with a generic HDAC inhibitor, even a class I-selective agent, is scientifically unsound due to its unique polypharmacological profile. Unlike simple HDAC inhibitors that solely target deacetylase activity, Hdac1-IN-8 is a rationally designed dual-targeting agent that simultaneously inhibits both human topoisomerases (hTopoI/II) and HDAC1 [1]. This multi-targeted mechanism is intended to produce synergistic anticancer effects by disrupting both epigenetic regulation and DNA topology, a functional profile not shared by standard HDAC1-selective compounds like Entinostat (MS-275) [1]. Therefore, procurement decisions based solely on HDAC1 IC50 values will fail to capture the compound's primary differentiation—its dual enzymatic inhibition—which is central to its reported in vivo efficacy in lung cancer models [1].

Hdac1-IN-8: Quantitative Evidence for Selection and Procurement Decisions


Selective Inhibition of HDAC1 Over HDAC6 and HDAC8 by Hdac1-IN-8

Hdac1-IN-8 demonstrates selective inhibition of the HDAC1 isoform over other class I and class II HDACs. In enzyme inhibition assays, the IC50 for HDAC1 is 11.94 µM, which is 1.92-fold more potent than for HDAC6 (IC50 = 22.95 µM) and over 41.9-fold more potent than for HDAC8 (IC50 > 500 µM) [1]. This selectivity profile is in contrast to the clinically evaluated class I-selective inhibitor Entinostat (MS-275), which has an IC50 of 0.51 µM for HDAC1 but does not share the dual topoisomerase/HDAC targeting mechanism of Hdac1-IN-8 .

HDAC inhibitor Selectivity Epigenetics

Dual Inhibition of Topoisomerases and HDAC1 by Hdac1-IN-8

The defining characteristic of Hdac1-IN-8 (compound 5c) is its rational design as a dual inhibitor of both human topoisomerases (hTopoI/II) and histone deacetylases (HDACs), with a primary focus on HDAC1 [1]. This is a key differentiator from most commercial HDAC inhibitors, which are designed for single-target activity. In vivo studies using an A549 cell-induced lung cancer xenograft model demonstrated that compound 5c significantly reduced tumor growth and size [1]. This dual-targeting mechanism is intended to achieve synergistic effects by simultaneously targeting two overexpressed protein families in cancer, a strategy not employed by single-target HDAC1 inhibitors like Entinostat (MS-275) or pan-HDAC inhibitors like Vorinostat (SAHA) [1].

Dual-target inhibitor Topoisomerase Synergistic anticancer

Antiproliferative Activity and Cell Cycle Arrest Profile of Hdac1-IN-8

Hdac1-IN-8 exhibits significant antiproliferative activity and induces a dual blockade in the cell cycle, arresting cells at both the G1 and G2/M phases [REFS-1, REFS-2]. This is in contrast to many HDAC inhibitors that primarily cause arrest at a single phase (e.g., G1 arrest for Entinostat) . The compound also triggers autophagy, a cellular degradation process that can influence cancer cell survival [REFS-1, REFS-2]. The exact antiproliferative IC50 values for specific cell lines are not available in the current public domain, but the qualitative functional profile is a documented differentiator.

Antiproliferative Cell cycle arrest Cancer research

In Vivo Efficacy in a Lung Cancer Xenograft Model

Hdac1-IN-8 (compound 5c) has demonstrated significant in vivo anticancer activity, as reported in the primary research article. In an A549 cell-induced lung cancer xenograft mouse model, treatment with compound 5c resulted in a marked reduction of tumor growth and tumor size [1]. This in vivo validation is a critical piece of evidence that distinguishes this compound from many commercially available HDAC inhibitors that lack such data. While quantitative metrics (e.g., tumor growth inhibition percentage, tumor volume reduction) are not provided in the public abstract, the confirmation of in vivo efficacy is a strong differentiator.

In vivo efficacy Lung cancer Xenograft model

Recommended Application Scenarios for Hdac1-IN-8 in Research and Industrial Settings


Investigating Synergistic Mechanisms of Combined Epigenetic and Topological Disruption in Cancer

Hdac1-IN-8 is the ideal chemical probe for researchers exploring the therapeutic potential of simultaneously inhibiting histone deacetylases (specifically HDAC1) and topoisomerases. This dual-targeting strategy is designed to exploit synergistic vulnerabilities in cancer cells, and the compound's in vivo validation in a lung cancer model [1] provides a strong foundation for further mechanistic studies in this niche.

Validation of Dual-Targeting Hypotheses in Drug Discovery Programs

For drug discovery programs focused on polypharmacology, Hdac1-IN-8 serves as a critical validation tool. Its unique mechanism allows researchers to test the hypothesis that dual inhibition of HDAC1 and topoisomerases yields superior antitumor effects compared to single-target agents, as demonstrated in the original research article [1]. This application is not supported by conventional HDAC inhibitors.

In Vivo Studies in Lung Cancer Models

Given its demonstrated in vivo efficacy in an A549 lung cancer xenograft model [1], Hdac1-IN-8 is a preferred candidate for preclinical studies investigating new therapies for non-small cell lung cancer (NSCLC). Its procurement is scientifically justified for research teams planning to transition from in vitro findings to animal model validation in this specific oncology indication.

Studies on Cell Cycle Regulation and Autophagy Induction

The compound's distinct ability to induce cell cycle arrest at both G1 and G2/M phases, coupled with the induction of autophagy [REFS-1, REFS-2], makes it a valuable tool for cellular biology studies focused on these processes. Researchers can use Hdac1-IN-8 to dissect the interplay between HDAC inhibition, cell cycle checkpoints, and autophagic flux, which is not a characteristic of many other HDAC1 inhibitors that primarily cause G1 arrest .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hdac1-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.